molecular formula C22H23NO3 B8122897 N-(4-Methoxybenzyl)-3-((4-methoxybenzyl)oxy)aniline

N-(4-Methoxybenzyl)-3-((4-methoxybenzyl)oxy)aniline

Cat. No.: B8122897
M. Wt: 349.4 g/mol
InChI Key: WGROLXXNTHEUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-3-((4-methoxybenzyl)oxy)aniline is a synthetic aniline derivative of significant interest in organic and medicinal chemistry research. This compound features a dual functionalization with two 4-methoxybenzyl groups—one as a protective group on the amine nitrogen and the other as a protective group on a phenolic oxygen. This structural motif is commonly employed in the multi-step synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals, where protecting groups are essential for achieving selective reactions . The presence of the methoxybenzyl (PMB) groups makes this compound a valuable intermediate and a protected precursor for more active molecules. Researchers utilize such protected anilines in the synthesis of target compounds where the sensitive amine and hydroxyl functionalities need to be shielded during certain reaction steps, and then cleanly deprotected later . While specific mechanistic and application data for this exact molecule is limited in the public domain, its core structure is closely related to other well-documented protected aniline intermediates used in research settings . Handling and Storage: For optimal stability, it is recommended to store this product in a cool, dark place under an inert atmosphere . As with all research chemicals, appropriate personal protective equipment (PPE) such as gloves and eyeshields should be used during handling. Note: This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-N-[(4-methoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-24-20-10-6-17(7-11-20)15-23-19-4-3-5-22(14-19)26-16-18-8-12-21(25-2)13-9-18/h3-14,23H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGROLXXNTHEUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-Methoxy-N-(4-methoxybenzyl)aniline

  • Structure : Simplest analog, lacking the 3-((4-methoxybenzyl)oxy) substituent.
  • Molecular Formula: C15H17NO2 (MW: 243.31 g/mol).
  • Synthesis : Prepared via reductive amination of 4-methoxybenzaldehyde and aniline using catalysts like Pd/NiO (93% yield) or NaBH4/Ga(OH)3 (89% yield).
  • Key Differences :
    • Reduced steric hindrance due to absence of the 3-O-methoxybenzyl group.
    • Lower molecular weight and higher solubility in polar solvents compared to the target compound.
    • Simpler NMR profile (e.g., δ 3.80 ppm for methoxy groups).

2-Benzyl-N-(4-methoxybenzyl)aniline (4aa)

  • Structure : Benzyl group at the 2-position; N-4-methoxybenzyl substitution.
  • Synthesis : Derived from imine condensation–isoaromatization reactions.
  • Key Differences: Substitution pattern alters electronic distribution; the 2-benzyl group may hinder rotation, affecting conformational stability. Potential differences in biological activity due to positional isomerism.

4-Methoxy-N-(4-nitrobenzyl)aniline

  • Structure : Nitro group at the para position of the benzyl substituent.
  • Molecular Formula : C14H14N2O3 (MW: 258.28 g/mol).
  • Synthesis : Reductive amination of p-nitrobenzaldehyde and p-anisidine.
  • Key Differences :
    • Nitro group introduces strong electron-withdrawing effects, reducing basicity of the amine.
    • Crystal packing dominated by N–H···O and C–H···π interactions, contrasting with the target compound’s likely hydrophobic interactions due to dual methoxy groups.

N-(4-Methoxybenzylidene)aniline

  • Structure : Schiff base (imine) with a 4-methoxybenzylidene group.
  • Molecular Formula: C14H13NO (MW: 211.26 g/mol).
  • Key Differences :
    • Presence of a C=N bond (1.255 Å) instead of a C–N single bond, increasing reactivity toward nucleophiles.
    • Lower stability under acidic or aqueous conditions compared to the saturated amine target compound.

4-Chloro-N-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

  • Structure : Chloro and trifluoroacetyl substituents on the aromatic ring.
  • Molecular Formula: C16H13ClF3NO2 (MW: 351.73 g/mol).
  • Increased lipophilicity compared to the target compound due to halogen and fluorine atoms.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Properties
Target Compound C22H23NO3 349.40 N-4-methoxybenzyl, 3-O-4-methoxybenzyl Likely multi-step alkylation/ether High steric hindrance, moderate solubility
4-Methoxy-N-(4-methoxybenzyl)aniline C15H17NO2 243.31 N-4-methoxybenzyl Reductive amination High yield, simple NMR profile
4-Methoxy-N-(4-nitrobenzyl)aniline C14H14N2O3 258.28 N-4-nitrobenzyl Reductive amination Strong hydrogen-bonding in crystals
N-(4-Methoxybenzylidene)aniline C14H13NO 211.26 Imine (C=N) Condensation Reactive toward nucleophiles
4-Chloro-N-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline C16H13ClF3NO2 351.73 Cl, CF3CO- Urea coupling High lipophilicity, electrophilic sites

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis likely requires sequential functionalization (e.g., etherification followed by N-alkylation), contrasting with single-step methods for simpler analogs.

Preparation Methods

Step 1: Synthesis of 3-((4-Methoxybenzyl)oxy)aniline

The 3-hydroxyaniline derivative is first protected via Williamson ether synthesis:

  • Starting Material : 3-Hydroxyaniline (or its nitro-protected precursor).

  • Reagents : 4-Methoxybenzyl chloride (PMB-Cl), base (e.g., K₂CO₃), solvent (DMF or THF).

  • Conditions : Room temperature to 60°C, 2–4 hours.

Reaction :
3-Hydroxyaniline+PMB-ClBase3-((4-Methoxybenzyl)oxy)aniline+HCl\text{3-Hydroxyaniline} + \text{PMB-Cl} \xrightarrow{\text{Base}} \text{3-((4-Methoxybenzyl)oxy)aniline} + \text{HCl}

Yield : ~70–85% (estimated based on analogous etherifications).

Step 2: N-Alkylation of Aniline

The free amino group undergoes alkylation with PMB-Cl under Mitsunobu conditions:

  • Reagents : PMB-Cl, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

  • Solvent : Dichloromethane or THF.

  • Conditions : 0°C to room temperature, 1–2 hours.

Reaction :
3-((4-Methoxybenzyl)oxy)aniline+PMB-ClPPh₃, DEADN-(4-Methoxybenzyl)-3-((4-Methoxybenzyl)oxy)aniline\text{3-((4-Methoxybenzyl)oxy)aniline} + \text{PMB-Cl} \xrightarrow{\text{PPh₃, DEAD}} \text{this compound}

Key Considerations :

  • Steric Hindrance : The PMB group at the 3-position may slow N-alkylation.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

Nitro Group Utilization and Reduction

Inspired by patents for nitroaniline derivatives, this route employs nitro intermediates for regioselective functionalization.

Step 1: Nitration of Aniline

3-Nitroaniline is synthesized via nitration of aniline:

  • Reagents : HNO₃, H₂SO₄, 0–5°C.

  • Yield : ~80–90% (standard nitration efficiency).

Step 2: Etherification of Nitroaniline

3-Nitroaniline undergoes etherification at the 3-position:

  • Reagents : PMB-Cl, K₂CO₃, DMF.

  • Conditions : 60–80°C, 4–6 hours.

Reaction :
3-Nitroaniline+PMB-Cl3-((4-Methoxybenzyl)oxy)-4-nitroaniline\text{3-Nitroaniline} + \text{PMB-Cl} \rightarrow \text{3-((4-Methoxybenzyl)oxy)-4-nitroaniline}

Step 3: Reduction of Nitro Group

Catalytic hydrogenation reduces the nitro group to an amine:

  • Catalyst : Raney nickel or Pd/C.

  • Conditions : H₂ (5–10 atm), ethanol, 80°C.

Reaction :
3-((4-Methoxybenzyl)oxy)-4-nitroanilineH₂3-((4-Methoxybenzyl)oxy)-4-aminobenzene\text{3-((4-Methoxybenzyl)oxy)-4-nitroaniline} \xrightarrow{\text{H₂}} \text{3-((4-Methoxybenzyl)oxy)-4-aminobenzene}

Step 4: N-Alkylation

The amine is alkylated with PMB-Cl under Mitsunobu conditions.

Advantages :

  • Nitro group directs electrophilic substitution away from the 3-position.

  • High regioselectivity for etherification.

Protecting Group Strategies

To prevent over-alkylation or side reactions, protecting groups like tosyl (Ts) or 2-nitrobenzenesulfonyl (NBS) are employed.

Example Workflow :

  • Protection : Aniline’s amino group is protected as a sulfonamide.

  • Etherification : 3-Hydroxy group is alkylated.

  • Deprotection : Sulfonamide is removed to regenerate amine.

  • Final Alkylation : Amine is alkylated with PMB-Cl.

Reagents :

  • Protection : o-Nitrobenzenesulfonyl chloride (NBS-Cl).

  • Deprotection : Thiophenol (PhSH), K₂CO₃.

Alternative Methods from Literature

Patent CN105753731B

This patent outlines a three-step process for methoxybenzyl-protected amines:

  • Amide Formation : 3-Nitro-4-chlorobenzoic acid + aniline → 3-Nitro-4-chlorobenzanilide.

  • Etherification : Chloro → methoxybenzyl ether via KOH/MeOH reflux.

  • Reduction : Nitro → amine using Fe/HCl or Raney Ni/H₂.

Adaptation for Target Compound :
Replace chlorobenzoic acid with PMB-Cl in Step 1.

Orgsyn Procedure

A Mitsunobu reaction alkylates primary amines with alcohols:

  • Reagents : PMB-OH, DEAD, PPh₃.

  • Conditions : 0°C → RT, 1 hour.

Application :
Alkylate 3-((4-methoxybenzyl)oxy)aniline’s amine group.

Critical Analysis and Challenges

Factor Impact Mitigation
Steric Hindrance PMB groups at 3-position may obstruct N-alkylation.Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
Regioselectivity Risk of alkylation at unintended positions.Use nitro groups to direct etherification.
Byproduct Formation Over-alkylation or demethylation of PMB groups.Optimize reaction time/temperature; employ excess base.

Data Tables

Table 1: Key Reagents and Conditions

Step Reagents Solvent Temperature Time Yield
EtherificationPMB-Cl, K₂CO₃DMF60°C4 hours75–85%
N-AlkylationPMB-Cl, PPh₃, DEADCH₂Cl₂0°C → RT1 hour60–70%
Nitro ReductionH₂, Raney NiEthanol80°C6 hours80–90%

Table 2: Comparative Methods

Method Steps Advantages Limitations
Sequential Alkylation2 steps (ether + alkylation)Short synthesis time, high purity.Risk of steric hindrance.
Nitro Intermediate4 steps (nitrate → ether → reduce → alkylate)High regioselectivity.Requires handling nitro compounds.
Protecting Group4 steps (protect → ether → deprotect → alkylate)Prevents over-alkylation.Additional steps, reagent cost.

Q & A

Q. Q1. What are the optimized synthetic routes for N-(4-Methoxybenzyl)-3-((4-methoxybenzyl)oxy)aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive amination or multi-step substitution. For example, outlines a pathway starting with (4-methoxyphenyl)methanol, brominated to 1-(bromomethyl)-4-methoxybenzene, followed by SN2 reaction with nitrophenol derivatives to form intermediates, and finally hydrogenation to yield the aniline. Key factors affecting yield include:

  • Catalyst selection : Pd/NiO catalysts (1.1 wt%) under hydrogen achieve 93% yield for analogous N-(4-methoxybenzyl)aniline (25°C, 10 h) .
  • Purification : Filtration and solvent evaporation minimize byproducts .
  • Substrate ratios : A 1:1 molar ratio of aniline to aldehyde precursors optimizes imine formation .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹H NMR : Signals for methoxy groups (δ ~3.80 ppm), aromatic protons (δ 6.60–7.30 ppm), and benzyl CH2 (δ ~4.25 ppm) confirm substitution patterns (see , 15 ).
  • Mass Spectrometry : High-resolution MS (e.g., [M+H]+ = 243.1259) validates molecular weight and fragmentation patterns ( , 20 ).
  • IR Spectroscopy : Stretching frequencies for N-H (~3350 cm⁻¹) and C-O (1250 cm⁻¹) indicate amine and ether functionalities.

Q. Q3. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer: While direct safety data for this compound is limited, structurally similar nitroanilines ( ) require:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First Aid : For skin contact, wash with soap/water; for ingestion, rinse mouth and seek medical help .

Advanced Research Questions

Q. Q4. How does the catalytic mechanism of Pd/NiO enhance reductive amination efficiency for synthesizing methoxybenzyl-aniline derivatives?

Methodological Answer: Pd/NiO acts as a bifunctional catalyst:

  • Pd nanoparticles facilitate H2 activation, enabling imine reduction to amine.
  • NiO support stabilizes intermediates via Lewis acid-base interactions, lowering activation energy ( ).
    Experimental Optimization : Reducing particle size (e.g., <5 nm Pd) increases surface area, improving turnover frequency (TOF) by ~15% .

Q. Q5. What computational methods predict the compound’s molecular conformation and reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess bond angles (e.g., C-N-C ~120°) and charge distribution.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., CDCl3) to predict NMR shifts within ±0.1 ppm accuracy ( ).
  • Docking Studies : Evaluate binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, leveraging the compound’s aryl ether flexibility .

Q. Q6. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Crystal Growth : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals.
  • Data Collection : Use a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).
  • Analysis : Refinement with SHELXL reveals bond lengths (e.g., C-O = 1.36 Å) and dihedral angles (e.g., 85° between aromatic planes), critical for confirming regiochemistry ( ).

Q. Q7. What strategies improve the compound’s stability in aqueous media for biological assays?

Methodological Answer:

  • pH Buffering : Maintain pH 7.4 with phosphate buffer to prevent hydrolysis of methoxy groups.
  • Lyophilization : Freeze-drying in the presence of trehalose (1:1 w/w) enhances shelf life.
  • Encapsulation : Use liposomes (DMPC/cholesterol, 3:1 molar ratio) to reduce oxidative degradation .

Application-Oriented Questions

Q. Q8. How is this compound utilized as a precursor in multitarget drug discovery?

Methodological Answer:

  • Urea Derivatives : React with triphosgene and substituted anilines to generate benzylethoxyaryl ureas, screened for immunomodulatory activity ( ).
  • Inhibitor Synthesis : Couple with acetamido groups via amide bonds to create bromodomain inhibitors (e.g., reports [M+H]+ = 384.4 for a related inhibitor).

Q. Q9. What role does this compound play in designing crown ether analogs for ion sensing?

Methodological Answer:

  • Functionalization : Introduce crown ether moieties (e.g., benzo-15-crown-5) at the amine group via nucleophilic substitution.
  • Ion Binding : Fluorescence titration with K+ ions (λex = 280 nm, λem = 340 nm) quantifies binding constants (log K ~4.2) for sensor applications ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.